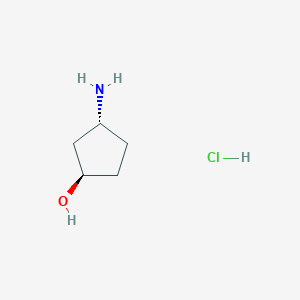

(1R,3R)-3-aminocyclopentanol hydrochloride

Description

BenchChem offers high-quality (1R,3R)-3-aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-33-5 | |

| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (1R,3R)-3-aminocyclopentanol hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. We will move beyond basic specifications to explore the causality behind its synthesis, robust analytical validation, and its pivotal role in the creation of targeted therapeutics.

Core Compound Identity and Significance

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative, valued for its specific stereochemistry which is essential for the biological activity of the final drug product.[1] The hydrochloride salt form enhances stability and simplifies handling and formulation during the early stages of drug development. Its primary significance lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), where the precise orientation of the amino and hydroxyl groups is critical for molecular recognition and binding to biological targets.[1]

CAS Number: 1279030-36-7

Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. Understanding these parameters is the first step in a self-validating process design.

| Property | Value | Rationale & Implication |

| Molecular Formula | C₅H₁₂ClNO | Defines the elemental composition and is the basis for all stoichiometric calculations. |

| Molecular Weight | 137.61 g/mol | Critical for accurate reagent measurement and yield calculations.[2][3] |

| Appearance | White to off-white solid | Visual inspection provides a preliminary, albeit non-specific, indication of purity. |

| Purity | ≥97% (Typical) | A key release criterion. Higher purity minimizes side reactions and simplifies downstream purification. |

| Solubility | Soluble in water and methanol | Dictates solvent choice for reactions and purification steps like crystallization or chromatography. |

| Storage | Inert atmosphere, Room Temperature | The hydrochloride salt is generally stable, but storage under inert gas mitigates potential degradation from atmospheric moisture and reactive gases.[1] |

Synthesis Pathway: A Chemoenzymatic Approach for Stereochemical Control

The synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride with high optical purity is a significant challenge. A robust and scalable method involves a chemoenzymatic approach, which leverages the high selectivity of enzymes for chiral resolution. A representative pathway is outlined below, which overcomes the high cost and control difficulties of some earlier routes.[4]

Synthesis Workflow Diagram

This diagram illustrates a logical flow for producing the target molecule with high enantiomeric excess.

Caption: Chemoenzymatic synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is based on a common synthetic route described in patent literature, designed for scalability and high chiral purity.[4]

-

Hetero-Diels-Alder Reaction:

-

Rationale: This step constructs the core bicyclic intermediate. The in-situ oxidation of tert-butyl hydroxylamine carbonate followed by reaction with cyclopentadiene is an efficient way to form the initial scaffold.[4]

-

Procedure: In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized using a copper chloride catalyst in the presence of 2-ethyl-2-oxazoline. Cyclopentadiene is then added to undergo an in-situ hetero-Diels-Alder reaction, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

-

-

Selective N-O Bond Reduction:

-

Rationale: The nitrogen-oxygen bond in the bicyclic intermediate is weak and can be selectively cleaved under mild reducing conditions, exposing the hydroxyl and protected amine groups. A zinc powder-acetic acid system is a cost-effective and efficient choice for this transformation.[4]

-

Procedure: The intermediate from Step 1 is dissolved in acetic acid, and zinc powder is added portion-wise while controlling the temperature. The reaction selectively reduces the N-O bond to yield cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester.[4]

-

-

Enzymatic Chiral Resolution:

-

Rationale: This is the key step for establishing the correct stereochemistry. Lipase enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. Novozym 435 is a commonly used immobilized lipase for this type of resolution.[4]

-

Procedure: The racemic alcohol from Step 2 is dissolved in a suitable organic solvent. Vinyl acetate is added as the acyl donor, and a lipase catalyst (e.g., Novozym 435) is introduced. The enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[4]

-

-

Hydrogenation and Deprotection:

-

Rationale: The double bond in the cyclopentene ring is reduced to give the desired saturated cyclopentane backbone. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this type of hydrogenation.[5] Subsequent deprotection steps remove the acetyl and tert-butoxycarbonyl (Boc) protecting groups.

-

Procedure: The chirally pure ester is hydrogenated using 10% Pd/C under a hydrogen atmosphere.[5] Following reduction, the acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol). Finally, the Boc protecting group is removed, and the hydrochloride salt is formed in situ by adding a solution of hydrogen chloride in isopropanol. The target product precipitates and can be isolated by filtration.[4]

-

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate. This validation is crucial for downstream success and regulatory compliance.

Analytical Workflow

Caption: Standard analytical workflow for quality control.

Key Analytical Techniques and Expected Results

| Technique | Parameter | Expected Result/Specification | Purpose |

| ¹H NMR | Chemical Shift, Integration, Multiplicity | Consistent with the proposed structure. | Confirms the chemical structure and identifies major impurities.[6] |

| ¹³C NMR | Number of Signals, Chemical Shift | 5 distinct signals corresponding to the cyclopentane ring carbons. | Confirms the carbon backbone and overall structural integrity.[6] |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >99.5% | Critical: Verifies the stereochemical purity, which is essential for the final API's efficacy and safety. |

| Mass Spec (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ corresponding to the free base (C₅H₁₁NO) at ~102.1 m/z. | Confirms the molecular weight of the free base. |

| Melting Point | Range | A sharp, defined melting range. | A simple, effective indicator of purity. |

Protocol: NMR Sample Preparation and Analysis

-

Rationale: NMR is a powerful tool for unambiguous structure elucidation. Proper sample preparation is key to obtaining high-quality, reproducible data.[6]

-

Materials: 5-10 mg of (1R,3R)-3-aminocyclopentanol hydrochloride, 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆), 5 mm NMR tube.[6]

-

Procedure:

-

Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulates.[6]

-

Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature.

-

Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.[6]

-

Application in Drug Development: The Case of Abrocitinib

(1R,3R)-3-aminocyclopentanol hydrochloride is not just a laboratory chemical; it is a crucial building block for targeted therapies. Its most prominent application is in the synthesis of Abrocitinib .

-

Abrocitinib (PF-04965842): An orally administered, selective Janus kinase 1 (JAK1) inhibitor.[7]

-

Therapeutic Indication: Approved for the treatment of moderate-to-severe atopic dermatitis (eczema).[7][8]

-

Mechanism of Action: Abrocitinib modulates the JAK-STAT signaling pathway, which is a key player in the inflammatory processes of atopic dermatitis. By selectively inhibiting JAK1, it interferes with the signaling of several pro-inflammatory cytokines, including IL-4, IL-13, IL-31, and IL-22, thereby reducing inflammation and pruritus (itching).[7]

JAK-STAT Signaling Pathway and Point of Intervention

The diagram below illustrates the simplified JAK-STAT pathway and how Abrocitinib, synthesized using our key intermediate, intervenes.

Caption: Abrocitinib's inhibition of the JAK1-STAT signaling pathway.

Safety and Handling

As with any chemical reagent, proper handling is paramount.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or a fume hood.[9][10]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, rinse mouth and seek medical advice.[9]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[10]

References

-

Abrocitinib. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

- CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.

-

Cas 1279032-31-3, (1R,3S)-3-AMinocyclopentanol hydrochloride. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

-

Jakhar, D., Kaur, I., & Hazarika, N. (2022). Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology. Indian Dermatology Online Journal, 13(5), 579–585. [Link]

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.

-

(1R,3S)-AMINOCYCLOPENTANOL(Hydrochloride form). (n.d.). PharmaCompass. Retrieved January 30, 2026, from [Link]

-

MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. (2018, April 8). Capot Chemical. Retrieved January 30, 2026, from [Link]

-

Synthesis of Abrocitinib. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

Sources

- 1. Cas 1279032-31-3,(1R,3S)-3-AMinocyclopentanol hydrochloride | lookchem [lookchem.com]

- 2. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SID 374883878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. carlroth.com [carlroth.com]

Structural Elucidation of (1R,3R)-3-Aminocyclopentanol Hydrochloride

This guide serves as a technical whitepaper for the structural elucidation of (1R,3R)-3-aminocyclopentanol hydrochloride . It is designed for analytical chemists and process development scientists requiring a definitive protocol to verify the identity, connectivity, and stereochemistry of this chiral scaffold, which is a critical intermediate in the synthesis of antiretroviral agents (e.g., Bictegravir) and other bioactive molecules.[1]

Executive Technical Summary

The structural validation of (1R,3R)-3-aminocyclopentanol hydrochloride (CAS: 1279032-31-3, free base analogs related to 1110772-05-8) requires a rigorous differentiation between its regioisomers (1,2- vs 1,3-substitution) and, more critically, its stereoisomers.[1][2] The (1R,3R) configuration represents the trans isomer.[1] Distinguishing this from the cis diastereomer ((1R,3S) or (1S,3R)) and its enantiomer ((1S,3S)) is the primary analytical challenge.[1]

This guide outlines a self-validating workflow combining high-resolution mass spectrometry (HRMS), multi-dimensional NMR spectroscopy, and X-ray crystallography to establish absolute configuration.[1][2]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (1R,3R)-3-aminocyclopentan-1-ol hydrochloride |

| Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Stereochemistry | Trans-1,3-disubstituted cyclopentane |

| Chirality | (1R, 3R) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in THF |

Analytical Workflow Strategy

The following directed acyclic graph (DAG) visualizes the logical flow of the elucidation process.

Caption: Logical workflow for the structural elucidation of (1R,3R)-3-aminocyclopentanol HCl.

Phase 1: Compositional Verification[1][2]

Before stereochemical assignment, the elemental composition must be confirmed to rule out inorganic salts or hydration states.[1][2]

-

High-Resolution Mass Spectrometry (HRMS):

-

Elemental Analysis (CHN):

Phase 2: Connectivity & Regiochemistry (NMR)

The 1,3-substitution pattern is distinguished from the 1,2-isomer using 2D NMR.[1][2]

Solvent Selection: DMSO-d₆ or D₂O.[1][2] DMSO-d₆ is preferred to observe exchangeable protons (OH, NH₃⁺) if the sample is dry, which aids in assessing hydrogen bonding.[1][2]

Step-by-Step Assignment Protocol:

-

1H NMR (500 MHz+):

-

Identify the two methine protons: H3 (alpha to NH₃⁺) and H1 (alpha to OH).[1][2]

-

H3 (CH-NH₃⁺): Typically

3.4–3.8 ppm.[1][2] Downfield shift due to the cationic nitrogen.[1][2] -

H1 (CH-OH): Typically

4.0–4.3 ppm.[1][2] -

Methylene Envelope: The three CH₂ groups (C2, C4, C5) appear as complex multiplets between

1.4–2.2 ppm.[1]

-

-

COSY (Correlation Spectroscopy):

-

13C NMR & DEPT-135:

Phase 3: Stereochemical Definition (The Core)

This is the most critical phase. The (1R,3R) isomer is trans .[1][3][4] The substituents are on opposite faces of the cyclopentane ring.[1][2]

A. Relative Stereochemistry (NOESY/ROESY)

To distinguish trans (1R,3R) from cis (1R,3S):

-

Experiment: 1D-NOESY (Selective Excitation) targeting H1.[1][2]

-

Mechanistic Logic:

-

Cis Isomer (1R,3S): H1 and H3 are on the same face (pseudo-diaxial or pseudo-diequatorial).[1] In the envelope conformation, the spatial distance is often < 3.0 Å, resulting in a strong NOE enhancement .[1]

-

Trans Isomer (1R,3R): H1 and H3 are on opposite faces.[1][2] The distance is typically > 4.0 Å.[1][2] No NOE enhancement should be observed between H1 and H3.

-

-

Secondary Confirmation: Observe NOEs between H1/H3 and the neighboring methylene protons. In the trans isomer, if H1 is pseudo-axial, it will show strong NOE to the pseudo-axial protons of C2 and C5, but not to H3.[1]

B. Absolute Configuration (X-Ray Crystallography)

The hydrochloride salt facilitates crystallization, making Single Crystal X-Ray Diffraction (SC-XRD) the gold standard.[1][2]

-

Protocol:

-

Analysis: The anomalous scattering of the Chloride atom (using Cu K

radiation) allows for the determination of the Flack parameter.[1]

C. Chiral Derivatization (Mosher's Method)

If XRD is not viable, use Mosher's acid chloride (MTPA-Cl) to derivatize the hydroxyl/amine groups.[1][2]

-

Analysis: Compare

(

Quality Control: Impurity Profiling

For drug development applications, the enantiomeric excess (ee) and diastereomeric ratio (dr) must be quantified.[1]

| Method | Parameter | Specification Target |

| Chiral HPLC | Column: Chiralpak AD-H or IC | > 99.5% ee |

| Mobile Phase | Hexane/IPA/Diethylamine (80:20:0.[1][2]1) | Resolution ( |

| qNMR | Internal Standard: Maleic Acid | > 98.0% w/w Assay |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22827986, (1R,3R)-3-Aminocyclopentanol.[1][2] Retrieved January 30, 2026 from [Link]

-

TutorChase (2024). How does NMR differentiate between cis and trans isomers? Retrieved January 30, 2026 from [Link]

-

Royal Society of Chemistry (2002). Conformational analysis by NMR spectroscopy... of 1-aminocyclopentane-1,3-dicarboxylic acid.[1][2] J. Chem. Soc., Perkin Trans.[1][2] 2. Retrieved January 30, 2026 from [Link][1][2]

-

Google Patents (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[1][2] Retrieved January 30, 2026 from

Sources

- 1. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Data of (1R,3R)-3-Aminocyclopentanol Hydrochloride: Acknowledging a Data Gap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the topic of spectroscopic data for (1R,3R)-3-aminocyclopentanol hydrochloride. However, a comprehensive search of publicly available scientific literature, chemical databases, and supplier information has revealed a significant lack of specific experimental spectroscopic data for this particular stereoisomer. While data for related isomers, such as (1R,3S)-3-aminocyclopentanol hydrochloride, is more accessible, it is scientifically unsound to directly extrapolate this information to the (1R,3R) isomer due to the profound impact of stereochemistry on spectroscopic properties. This document will therefore outline the expected spectroscopic characteristics of (1R,3R)-3-aminocyclopentanol hydrochloride based on fundamental principles and available data for analogous structures. It will also provide a comparative analysis with its diastereomer, (1R,3S)-3-aminocyclopentanol, to highlight the anticipated differences. We will also present standardized protocols for acquiring the necessary spectroscopic data, should a sample of (1R,3R)-3-aminocyclopentanol hydrochloride be available.

Introduction: The Significance of Stereochemistry

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral molecule whose biological activity and pharmaceutical potential are intrinsically linked to its specific three-dimensional arrangement. In drug development, even minor changes in stereochemistry can lead to significant differences in efficacy, toxicity, and metabolic stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural elucidation and confirmation of the correct stereoisomer.

The cyclopentane ring in (1R,3R)-3-aminocyclopentanol adopts a puckered conformation, and the trans relationship between the amino and hydroxyl groups at positions 1 and 3 will dictate a unique set of spatial relationships between the protons and carbons. These relationships directly influence NMR chemical shifts and coupling constants.

Predicted Spectroscopic Signatures of (1R,3R)-3-Aminocyclopentanol Hydrochloride

While experimental data is not currently available, we can predict the general features expected in the spectra of (1R,3R)-3-aminocyclopentanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of (1R,3R)-3-aminocyclopentanol hydrochloride is expected to be complex due to the conformational flexibility of the cyclopentane ring and the diastereotopic nature of the methylene protons.

-

Key Resonances:

-

H1 and H3 (methine protons): These protons, attached to the carbons bearing the hydroxyl and ammonium groups respectively, would likely appear as multiplets in the downfield region of the aliphatic section of the spectrum. Their chemical shifts will be influenced by the electronegativity of the attached heteroatoms.

-

Cyclopentane Ring Protons (CH₂ groups): The methylene protons on the cyclopentane ring are diastereotopic and will exhibit complex splitting patterns (multiplets).

-

Amine and Hydroxyl Protons (-NH₃⁺ and -OH): In a protic solvent like D₂O, these protons would exchange with the solvent and might not be observed. In an aprotic solvent like DMSO-d₆, they would appear as broad singlets.

-

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Expected Signals:

-

C1 and C3: The carbons attached to the hydroxyl and amino groups are expected to resonate at the lowest field among the aliphatic carbons due to the deshielding effect of the heteroatoms.

-

C2, C4, and C5: The remaining three methylene carbons of the cyclopentane ring will appear at higher fields. Due to the symmetry of the trans isomer, C2 and C5, as well as C4, might be chemically equivalent or very close in chemical shift, depending on the ring conformation.

-

2.1.3. Comparative Analysis with (1R,3S)-3-Aminocyclopentanol

A patent for the synthesis of the cis-isomer, (1R,3S)-3-amino-1-cyclopentanol, provides ¹H NMR data for the free base in D₂O: 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1]. For the (1R,3R) or trans-isomer, we would anticipate different chemical shifts and coupling constants for the H1 and H3 protons due to their different spatial relationship. The coupling constants between H1, H3, and their adjacent methylene protons would be particularly informative in confirming the trans stereochemistry.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Key Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A broad and complex series of bands in the region of 3200-2800 cm⁻¹ characteristic of a primary ammonium salt (R-NH₃⁺).

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopentane ring.

-

N-H Bend: An absorption band around 1600-1500 cm⁻¹ for the ammonium group.

-

C-O Stretch: A peak in the region of 1260-1000 cm⁻¹ for the C-O bond of the secondary alcohol.

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For (1R,3R)-3-aminocyclopentanol hydrochloride, the free base would be detected.

-

Expected Molecular Ion: The molecular weight of the free base (C₅H₁₁NO) is 101.15 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z = 101.

-

Fragmentation Pattern: Common fragmentation pathways for aminocycloalkanols include the loss of water (M-18), loss of ammonia (M-17), and cleavage of the cyclopentane ring.

Standardized Protocols for Spectroscopic Data Acquisition

For researchers who have access to a sample of (1R,3R)-3-aminocyclopentanol hydrochloride, the following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Experimental Causality:

-

Choice of Solvent: Deuterated water (D₂O) is a good choice for hydrochloride salts as it will readily dissolve the sample. However, it will lead to the exchange of the labile -OH and -NH₃⁺ protons, rendering them invisible in the ¹H NMR spectrum. DMSO-d₆ is an alternative that will allow for the observation of these protons.

-

Shimming: This process optimizes the homogeneity of the magnetic field, leading to sharper spectral lines and better resolution, which is crucial for resolving the complex multiplets of the cyclopentane ring protons.

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition using an ATR accessory.

Experimental Causality:

-

Attenuated Total Reflectance (ATR): This is a common and convenient method for obtaining IR spectra of solid samples with minimal sample preparation. It ensures good contact between the sample and the IR beam.

-

Background Collection: Collecting a background spectrum of the empty ATR crystal is essential to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum, resulting in a clean spectrum of the compound.

Mass Spectrometry Protocol

Caption: Workflow for mass spectrometry data acquisition.

Experimental Causality:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like aminocyclopentanols. It typically results in the observation of the protonated molecule [M+H]⁺, which for the free base would be at m/z = 102.

-

Full Scan Spectrum: This provides an overview of all the ions produced from the sample, allowing for the identification of the molecular ion and major fragment ions.

Conclusion and Path Forward

The creation of a comprehensive and technically accurate spectroscopic guide for (1R,3R)-3-aminocyclopentanol hydrochloride is currently hindered by the lack of available experimental data for this specific stereoisomer. While predictions based on fundamental principles and data from related isomers can offer some insight, they cannot replace empirical evidence.

For researchers and drug development professionals working with this compound, it is imperative to generate and publish this fundamental characterization data. The protocols outlined in this guide provide a standardized approach to acquiring high-quality NMR, IR, and MS spectra. The availability of such data in the public domain would be of great benefit to the scientific community, enabling more robust research and development efforts involving this and related chiral building blocks.

References

-

PubChem. trans-(1R,3R)-3-aminocyclopentan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN110862325B.

-

PubChem. cis-(1R,3S)-3-aminocyclopentan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Stereochemical Engineering of 3-Aminocyclopentanol: Isomer Resolution and Synthetic Utility

The following technical guide details the stereochemical intricacies, synthetic pathways, and pharmaceutical applications of 3-aminocyclopentanol isomers.

Executive Summary

3-Aminocyclopentanol represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of

The molecule possesses two chiral centers (C1 and C3), generating four distinct stereoisomers. The biological activity of these derivatives is strictly governed by their stereochemistry, particularly the cis vs. trans relationship between the hydroxyl and amine functionalities. This guide provides a definitive technical analysis of these isomers, resolving nomenclature ambiguities and detailing the industrial-grade synthesis of the pharmacologically critical (1R,3S)-isomer.

Part 1: Stereochemical Matrix and Conformational Analysis

The Four Isomers

The presence of two stereogenic centers at positions 1 and 3 creates four stereoisomers. Unlike 1,2-disubstituted systems, the 1,3-relationship allows for unique "envelope" conformations that dictate reactivity and NMR behavior.

| IUPAC Designation | Configuration | Relationship (OH/NH₂) | Stereochemical Class |

| (1R, 3S) | C1(R), C3(S) | Cis (Syn) | Enantiomer Pair A |

| (1S, 3R) | C1(S), C3(R) | Cis (Syn) | Enantiomer Pair A |

| (1R, 3R) | C1(R), C3(R) | Trans (Anti) | Enantiomer Pair B |

| (1S, 3S) | C1(S), C3(S) | Trans (Anti) | Enantiomer Pair B |

Critical Note on Nomenclature: In 1,3-disubstituted cyclopentanes with different substituents, the cis isomers have opposite absolute configurations (e.g., R,S), while the trans isomers have identical configurations (e.g., R,R). This is counter-intuitive compared to 1,2-systems and is a frequent source of error in literature.

Conformational Dynamics

The cyclopentane ring is not planar but adopts a dynamic "envelope" puckering.

-

Cis-Isomers ((1R,3S) / (1S,3R)): Capable of forming an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (N···H–O). This stabilizes the syn-diaxial-like conformation, making the cis-isomer thermodynamically distinct and often more soluble in non-polar solvents than the trans-isomer.

-

Trans-Isomers ((1R,3R) / (1S,3S)): The substituents are topologically unable to hydrogen bond intramolecularly. They typically adopt a conformation where both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial steric strain.

Visualization of Isomeric Relationships

The following diagram maps the stereochemical relationships and the crucial distinction between the synthetic targets.

Caption: Stereochemical map illustrating the enantiomeric and diastereomeric relationships. The (1R, 3S) isomer is highlighted as the primary pharmaceutical target.

Part 2: Synthetic Methodologies

Primary Protocol: Hetero Diels-Alder (HDA) Cycloaddition

This route is the industry standard for generating the cis-3-aminocyclopentanol scaffold (specifically the (1R,3S) enantiomer) with high optical purity. It utilizes the inherent stereocontrol of the

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1R,3R)-3-aminocyclopentanol hydrochloride, a chiral building block with significant potential in synthetic and medicinal chemistry. While its stereoisomers, particularly (1R,3S)-3-aminocyclopentanol hydrochloride, have been extensively studied as key intermediates in the synthesis of antiviral drugs like Bictegravir, the (1R,3R) isomer remains a less-explored yet equally intriguing molecule.[1][2] This document aims to consolidate the available information on the (1R,3R) stereoisomer, offering insights into its structure, properties, and potential applications, while also drawing logical comparisons with its more extensively characterized counterparts.

Molecular Structure and Physicochemical Properties

(1R,3R)-3-Aminocyclopentanol hydrochloride is the hydrochloride salt of (1R,3R)-3-aminocyclopentanol. The molecule features a five-membered cyclopentane ring with two stereocenters at the C1 and C3 positions. The (1R,3R) configuration designates a cis relationship between the amino and hydroxyl groups, where both substituents are on the same face of the ring. This is in contrast to the trans configuration of the (1R,3S) and (1S,3R) isomers.[3] The hydrochloride salt is formed by the protonation of the amino group, which enhances the compound's stability and aqueous solubility.

A summary of its key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are definitive, other physical properties for the (1R,3R) isomer are not widely reported and are therefore estimated based on data available for its stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [4] |

| Molecular Weight | 137.61 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | Not reported; (1R,3S) isomer is 93-96°C | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from stereoisomers[6] |

| Stereochemistry | cis configuration | [3] |

The molecular weight of the parent compound, (1R,3R)-3-aminocyclopentanol, is 101.15 g/mol .[7]

Synthesis and Stereochemical Considerations

The stereoselective synthesis of 3-aminocyclopentanol derivatives is a topic of significant interest in organic chemistry due to their utility as chiral synthons. While specific synthetic routes for the (1R,3R) isomer are not as well-documented as for the (1R,3S) isomer, general strategies for accessing chiral aminocyclopentanols often involve either chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material.

For the related (1R,3S) isomer, a common synthetic approach involves a hetero-Diels-Alder reaction, followed by stereoselective reduction and hydrolysis.[1][8] Another strategy employs enzymatic resolution to separate the desired enantiomer from a racemic mixture.[2] It is plausible that similar methodologies could be adapted to selectively synthesize the (1R,3R) isomer, potentially by altering the chiral catalysts or resolving agents.

The logical workflow for a potential synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride is outlined below. This generalized pathway highlights the key transformations that would be necessary to achieve the target molecule with the desired stereochemistry.

Caption: A generalized synthetic workflow for (1R,3R)-3-aminocyclopentanol hydrochloride.

Applications in Drug Discovery and Development

The stereochemical arrangement of functional groups in a molecule is a critical determinant of its biological activity. Chiral building blocks like (1R,3R)-3-aminocyclopentanol hydrochloride are therefore of high value in the synthesis of enantiomerically pure drug candidates.

While the (1R,3S) isomer is a well-established intermediate for the HIV integrase inhibitor Bictegravir, the applications of the (1R,3R) isomer are less defined but hold significant potential.[1] Research into carbocyclic nucleoside analogues derived from aminocyclopentanol scaffolds has demonstrated their potential as antiviral agents against a range of viruses, including orthopoxviruses and coronaviruses.[3] The constrained cyclopentane ring of (1R,3R)-3-aminocyclopentanol hydrochloride can serve as a valuable scaffold for presenting pharmacophoric groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Analytical Characterization

The definitive identification and purity assessment of (1R,3R)-3-aminocyclopentanol hydrochloride would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the cyclopentane ring would provide information about their relative stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and ammonium groups, respectively, as well as C-H and C-N stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the compound, ensuring the absence of its (1S,3S) enantiomer.

The following diagram illustrates a typical analytical workflow for the characterization of a chiral molecule like (1R,3R)-3-aminocyclopentanol hydrochloride.

Caption: Analytical workflow for the characterization of (1R,3R)-3-aminocyclopentanol HCl.

Safety and Handling

Conclusion

(1R,3R)-3-Aminocyclopentanol hydrochloride represents a chiral building block with considerable potential for the synthesis of novel, enantiomerically pure molecules of interest to the pharmaceutical industry. While it is currently less studied than its (1R,3S) stereoisomer, its unique cis stereochemistry offers a distinct structural scaffold for drug design. Further research into the stereoselective synthesis and applications of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- Google Patents. (CN112574046A) Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

WIPO Patentscope. (WO/2020/132819) METHOD FOR PREPARING (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (CN110577472A) Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

PharmaCompass. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). Retrieved from [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

-

PubChem. (1R,3R)-3-Aminocyclopentanol. Retrieved from [Link]

Sources

- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 4. 1259436-59-3 | (1S,3R)-3-Aminocyclopentanol hydrochloride - Moldb [moldb.com]

- 5. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 6. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 7. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

Solubility Profile and Solvent Selection Guide: (1R,3R)-3-Aminocyclopentanol Hydrochloride

[2][3]

Executive Summary & Structural Analysis

Compound: (1R,3R)-3-Aminocyclopentanol Hydrochloride Stereochemistry: Trans-isomer.[2][3] (Note: The (1R,3R) configuration places the amino and hydroxyl groups on opposite faces of the cyclopentane ring).[2][3] Physicochemical Class: Ionic Chiral Salt.[2][3]

The "Ionic Lattice" Effect

Unlike its free base form, which is an oil or low-melting solid soluble in organic solvents like dichloromethane (DCM), the hydrochloride salt possesses high lattice energy.[2][3] This significantly restricts its solubility in non-polar and moderately polar aprotic solvents.[2][3]

-

Dominant Interaction: Ionic bonding (

) and Hydrogen bonding (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Solubility Rule: Soluble only in solvents capable of disrupting the ionic lattice (high dielectric constant

or strong H-bond donors).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Solubility Matrix: Empirical & Predicted

The following data categorizes solvents based on their interaction with the hydrochloride salt.

| Solvent Class | Specific Solvent | Solubility Status | Operational Use |

| Protic Polar | Water | High (>100 mg/mL) | Dissolution, aqueous workup.[2][3] |

| Methanol | High | Synthesis medium, hydrogenation solvent.[2][3] | |

| Ethanol | Moderate | Recrystallization (often requires heating).[2][3] | |

| Isopropanol (IPA) | Low | Key Anti-solvent: Used to precipitate the salt.[2][3] | |

| Aprotic Polar | DMSO | High | Analytical (NMR) solvent; difficult to remove.[2][3] |

| DMF | Moderate/High | Reaction solvent; avoid for isolation.[2][3] | |

| Acetone | Insoluble | Wash Solvent: Removes organic impurities without dissolving salt.[2][3] | |

| Acetonitrile | Low | Slurry solvent for purification.[2][3] | |

| Non-Polar | Dichloromethane | Insoluble | Used to extract the free base (after neutralization).[2][3] |

| Ethyl Acetate | Insoluble | Anti-solvent for crystallization.[2][3] | |

| Toluene/Hexane | Insoluble | Strictly anti-solvents.[2][3] |

Critical Insight: The Enantiomeric Proxy

Data for the (1S,3S) enantiomer (often cited in patent literature for nucleoside analog synthesis) is physically identical to the (1R,3R) isomer in achiral solvents.[2][3] Protocols developed for (1S,3S) or the diastereomeric (1R,3S) cis-isomer salts generally hold true: Alcohol/Ether or Alcohol/Ester systems are the standard purification systems.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific solvent system.[2][3]

-

Preparation: Weigh 100 mg of (1R,3R)-3-aminocyclopentanol HCl into a 4 mL vial.

-

Addition: Add the target solvent in 100

L increments while vortexing at 25°C. -

Observation:

-

Equilibrium Method (for low solubility):

-

Calculation:

Protocol B: Purification via Anti-Solvent Crystallization

This is the industry-standard method for isolating high-purity hydrochloride salts of aminocyclopentanols.[2][3]

-

Dissolution: Dissolve crude (1R,3R)-3-aminocyclopentanol HCl in the minimum volume of Methanol (approx. 3-5 volumes) at 40°C.

-

Displacement: Slowly add Isopropanol (IPA) (approx. 10 volumes).

-

Concentration: Distill off the methanol under reduced pressure (vacuum) until the solution becomes cloudy.

-

Crystallization: Cool the mixture to 0-5°C and stir for 2 hours. The HCl salt will crystallize out.[2][3][4][5]

-

Isolation: Filter the white solid.

-

Wash: Wash the filter cake with cold Acetone (removes residual organics and speeds up drying).

-

Drying: Vacuum dry at 40°C.

Visualization of Workflows

Diagram 1: Solubility-Based Purification Logic

This decision tree guides the selection of solvents based on the polarity of impurities relative to the (1R,3R) salt.[2][3]

Caption: Decision matrix for solvent selection based on impurity profile. Green path indicates removal of organic contaminants; Red path indicates removal of inorganic salts.[2][3]

Diagram 2: Experimental Solubility Determination Workflow

A self-validating loop for establishing solubility data when literature values are absent.[2][3]

Caption: Step-by-step experimental workflow for determining quantitative solubility limits.

Thermodynamic & Stability Considerations

-

Hygroscopicity: As an amine hydrochloride, the (1R,3R) isomer is likely hygroscopic.[2][3] Solubility experiments must be conducted in humidity-controlled environments (<40% RH) to prevent water uptake, which falsely inflates solubility in organic solvents.[2][3]

-

Temperature Dependence: The solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve.[2][3] This property is exploited in recrystallization:

-

Free Base Conversion: To switch solvents to non-polar types (e.g., for chromatography), the salt must be neutralized with

orngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

References

-

Preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. World Intellectual Property Organization, WO/2020/132819.[2][3][8] (Describes the synthesis and isolation of the diastereomeric salt using alcohol/ether systems). Link[2][3]

-

Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents, CN112574046A.[2][3] (Details the in-situ hydrochloride formation in isopropanol). Link

-

(1S,3S)-3-Aminocyclopentanol hydrochloride. BenchChem. (Provides handling protocols for the enantiomer, applicable to the 1R,3R form). Link[2][3]

-

(1R,3S)-3-Aminocyclopentanol hydrochloride MSDS. Capot Chemical. (Safety and handling data relevant to the chemical class). Link

Sources

- 1. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 2. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 5. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

A Comprehensive Technical Guide to the Safe Handling of (1R,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral aminocyclopentanol derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it a valuable intermediate in the development of targeted therapeutics. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for (1R,3R)-3-aminocyclopentanol hydrochloride, grounded in established safety principles and technical data.

Understanding the Compound: Physicochemical Properties

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This knowledge informs risk assessment and the selection of appropriate safety measures.

| Property | Value | Significance for Handling |

| Molecular Formula | C₅H₁₂ClNO | Indicates the presence of a hydrochloride salt, which can affect solubility and reactivity. |

| Molecular Weight | 137.61 g/mol | Relevant for accurate measurement and solution preparation. |

| Appearance | White to off-white solid | The solid form necessitates precautions against dust inhalation. |

| Solubility | Soluble in water, methanol, and DMSO (slight)[1] | Water solubility is a key factor in cleaning up spills and in considering aqueous reaction conditions. |

| Storage Temperature | 2-8°C[2] | Requires refrigerated storage to maintain stability and prevent degradation. |

Hazard Identification and Risk Assessment

While specific toxicological data for (1R,3R)-3-aminocyclopentanol hydrochloride is not extensively detailed in publicly available literature, the precautionary principle dictates that it should be handled as a potentially hazardous substance. Based on data for similar aminocyclopentanol derivatives, the primary hazards include:

-

Eye Irritation: Direct contact with the eyes can cause irritation.[3][4]

-

Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[3][4]

-

Respiratory Tract Irritation: Inhalation of dust particles can irritate the mucous membranes and upper respiratory tract.[3][4]

-

Unknown Long-Term Effects: The toxicological properties have not been thoroughly investigated, warranting a cautious approach to minimize exposure.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid and its solutions. Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.

-

-

Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for safely handling (1R,3R)-3-aminocyclopentanol hydrochloride from receipt to disposal.

Caption: Logical workflow for handling the compound.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the compound's integrity and preventing accidental exposure.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.[5]

-

Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

-

Temperature: Store in a tightly closed container in a refrigerator at 2-8°C.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5]

-

Ventilation: Ensure the storage area is well-ventilated.

First-Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[3][4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, closed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., water) and then wipe dry.

-

-

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent the material from entering drains or waterways.

-

Follow institutional protocols for large chemical spills.

-

Decision Tree: Spill Response Protocol

This diagram provides a clear decision-making process for responding to a spill of (1R,3R)-3-aminocyclopentanol hydrochloride.

Caption: Decision tree for spill response.

Disposal Considerations

All waste generated from the handling of (1R,3R)-3-aminocyclopentanol hydrochloride, including contaminated PPE and empty containers, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Applications in Drug Development

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral intermediate of significant interest in medicinal chemistry. Its constrained cyclic structure can impart favorable properties to drug candidates, such as enhanced metabolic stability and improved pharmacokinetic profiles.[6] It is a key intermediate in the synthesis of antiviral medications.[7] Research has also explored its use in preparing compounds for the treatment of conditions like rheumatoid arthritis and psoriasis.[1][8] The specific stereochemistry of this molecule is often essential for its biological activity, highlighting the importance of using the correct isomer in synthesis.[6]

Conclusion

The safe and effective use of (1R,3R)-3-aminocyclopentanol hydrochloride in a research and development setting is contingent upon a thorough understanding of its properties, a comprehensive assessment of the risks involved, and the diligent application of appropriate safety protocols. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their scientific work.

References

-

Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

-

Home Sunshine Pharma. (1R,3S)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved from [Link]

-

Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 2. (1R,3R)-3-Aminocyclopentanol hydrochloride CAS#: 1523541-74-3 [m.chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Technical Guide: Stability, Storage, and Handling of (1R,3R)-3-Aminocyclopentanol Hydrochloride

The following technical guide details the stability, storage, and handling protocols for (1R,3R)-3-aminocyclopentanol hydrochloride .

Executive Summary

(1R,3R)-3-aminocyclopentanol hydrochloride is a chiral bifunctional building block used in the synthesis of complex pharmaceutical agents. As a hydrochloride salt of a 1,3-disubstituted cyclopentane, it exhibits significant hygroscopicity and specific stereochemical constraints.

While the cis-isomer ((1R,3S), CAS 1279032-31-3) is widely recognized as a key intermediate for integrase inhibitors (e.g., Bictegravir), the (1R,3R)-trans-isomer requested here possesses distinct thermodynamic properties. The primary threat to its stability is moisture-induced deliquescence, followed by potential oxidative degradation if the salt form is compromised. Optimal storage requires a desiccated, inert atmosphere at controlled temperatures.

Physicochemical Profile & Identification

Correct identification of stereochemistry is critical, as the (1R,3R) trans-isomer has different solubility and reactivity profiles compared to the more common cis-isomer.

| Parameter | Specification | Notes |

| Chemical Name | (1R,3R)-3-Aminocyclopentanol Hydrochloride | Trans-isomer |

| Stereochemistry | (1R, 3R) | 1,3-trans relationship |

| Molecular Formula | C₅H₁₁NO[1][2][3][4] · HCl | |

| Molecular Weight | 137.61 g/mol | |

| Physical State | White to off-white crystalline solid | Highly hygroscopic |

| Solubility | High in Water, Methanol, DMSO | Low in non-polar solvents (Hexane, DCM) |

| pKa (Predicted) | ~16 (OH), ~9-10 (NH₃⁺) | Amine is protonated in salt form |

Stereochemical Context

In 1,3-disubstituted cyclopentanes, the cis isomer (pseudo-diequatorial envelope) is generally thermodynamically more stable than the trans isomer. Consequently, the (1R,3R) isomer possesses higher internal ring strain. While spontaneous epimerization in the solid state is rare, it can occur under basic conditions or elevated temperatures in solution.

Stability Mechanisms & Degradation Pathways

The stability of (1R,3R)-3-aminocyclopentanol hydrochloride is governed by three primary vectors: Hygroscopicity , Oxidation , and Thermal Stress .

Degradation Workflow (DOT Visualization)

The following diagram illustrates the causal relationships between environmental exposure and chemical degradation.

Figure 1: Degradation pathways showing the critical role of moisture in initiating instability.

Key Stability Risks

-

Hygroscopicity (Critical): The hydrochloride salt is avidly hygroscopic. Exposure to ambient air for minutes can lead to surface liquefaction (deliquescence). Once in solution, the local acidity (HCl) can catalyze degradation of trace impurities or packaging materials.

-

Oxidation: The protonated amine (ammonium salt) is resistant to oxidation. However, if the salt dissociates in solution or is exposed to base, the free amine is susceptible to air oxidation, forming N-oxides or imines.

-

Epimerization: The (1R,3R) trans configuration is thermodynamically less favored than the cis form. In the presence of strong bases or high heat, the chiral center at C3 (alpha to the amine) may invert to form the more stable (1R,3S) isomer.

Storage & Handling Protocols

To maintain >98% purity and enantiomeric excess (ee), strictly adhere to the following "Self-Validating" storage system.

The "Double-Barrier" Storage System

| Tier | Component | Specification | Function |

| Primary | Glass Vial / Amber | Teflon-lined screw cap or crimp seal. | Prevents UV light and direct air contact. |

| Secondary | Mylar/Foil Bag | Heat-sealed with desiccant pack (Silica/Mol Sieve). | Creates a micro-environment with <10% RH. |

| Tertiary | Desiccator/Freezer | Store at -20°C (Long term) or 2-8°C (Active use). | Slows kinetic degradation rates. |

Handling Workflow (Glovebox vs. Bench)

Figure 2: Decision matrix for handling to minimize moisture uptake.

Specific Handling Instructions

-

Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30-60 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid.

-

Tools: Use anti-static spatulas (PTFE coated) to prevent powder scattering, as the dry salt can be static-prone.

-

Solvents: When using in synthesis, ensure solvents (MeOH, DMF) are anhydrous. Water in the solvent will degrade the salt over time.

Quality Control & Re-Validation

Because stereochemistry is the defining feature of this reagent, QC must validate both purity and chirality.

| Test Method | Purpose | Acceptance Criteria |

| ¹H NMR (D₂O or DMSO-d₆) | Confirm structure and salt stoichiometry. | Consistent integration; no extra peaks. |

| Chiral HPLC / GC | Determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr). | >98% ee; <1% cis-isomer (1R,3S).[1] |

| Karl Fischer (KF) | Measure water content. | <1.0% w/w (indicates good storage). |

| Appearance | Visual check for degradation. | White crystals (Yellowing = Oxidation). |

Note on NMR: The cis and trans isomers can often be distinguished by the coupling constants of the methine protons on the cyclopentane ring. The trans isomer typically displays different splitting patterns due to the specific dihedral angles of the 1,3-substituents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56845289, (1R,3S)-3-Aminocyclopentanol hydrochloride. (Note: Used for physicochemical property extrapolation of the isomer class).

-

ChemicalBook (2025). (1R,3S)-3-Aminocyclopentanol hydrochloride MSDS and Properties. (Provides baseline handling data for the aminocyclopentanol HCl class).

-

Sigma-Aldrich. Handling and Storage of Hygroscopic Hydrochloride Salts. (General protocol grounding).

-

Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information.

Sources

- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 2. 1259436-59-3 | (1S,3R)-3-Aminocyclopentanol hydrochloride - Moldb [moldb.com]

- 3. Cas 1279032-31-3,(1R,3S)-3-AMinocyclopentanol hydrochloride | lookchem [lookchem.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Precision Application of (1R,3R)-3-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis

Executive Summary

Compound: (1R,3R)-3-Aminocyclopentanol Hydrochloride Stereochemistry: cis-1,3-disubstituted cyclopentane Key Role: Chiral Scaffold / Pharmacophore Constraint CAS (Base): 946826-74-0 (HCl salt often custom synthesized or designated by base CAS + HCl)[1]

This technical guide addresses the application of (1R,3R)-3-aminocyclopentanol hydrochloride , a specific chiral building block characterized by its cis-geometry. Unlike its trans-isomer (1R,3S)—widely known as the key intermediate for the HIV integrase inhibitor Bictegravir—the (1R,3R) isomer offers a unique spatial arrangement where the hydroxyl and amino groups reside on the same face of the cyclopentane ring. This "cis-constraint" is critical in Structure-Activity Relationship (SAR) studies for kinase inhibitors, NMDA receptor antagonists, and carbocyclic nucleoside analogs, where it mimics the specific sugar puckering of ribose or positions hydrogen-bond donors/acceptors for intra-pocket chelation.

Part 1: Stereochemical Integrity & The "Cis-Constraint"

The Stereochemical Imperative

In medicinal chemistry, the choice between (1R,3R) [cis] and (1R,3S) [trans] is not merely about chirality; it is about vector alignment.

-

The (1R,3S) trans isomer (Bictegravir intermediate) projects substituents in a pseudo-planar, extended conformation.

-

The (1R,3R) cis isomer forces the substituents into an envelope conformation that favors "U-shape" binding modes or specific bidentate interactions with metal centers (e.g., Mg²⁺ in kinase pockets).

Critical Warning: Commercial suppliers often list "3-aminocyclopentanol HCl" without explicit stereolabels, or conflate the cis (1R,3R/1S,3S) and trans (1R,3S/1S,3R) diastereomers. Verification via optical rotation and NOESY NMR is mandatory before initiating synthesis.

Physical Properties & Handling

| Property | Data | Note |

| Molecular Formula | C₅H₁₂ClNO | HCl Salt |

| Molecular Weight | 137.61 g/mol | |

| Appearance | White to off-white hygroscopic solid | Store under N₂/Ar |

| Stereochemistry | (1R, 3R) | cis-configuration |

| Solubility | Water, Methanol, DMSO | Insoluble in Et₂O, Hexanes |

| Hygroscopicity | High | Dry under vacuum at 40°C before weighing |

Part 2: Experimental Protocols

Protocol A: Stereoselective Amide Coupling (Kinase Inhibitor Scaffold)

Context: This protocol describes the coupling of (1R,3R)-3-aminocyclopentanol HCl to a heteroaromatic carboxylic acid (e.g., a pyrimidine core). The challenge is preventing racemization at the C3-amine center and avoiding O-acylation.

Reagents:

-

(1R,3R)-3-Aminocyclopentanol HCl (1.0 equiv)

-

Heteroaromatic Carboxylic Acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

-

Add anhydrous DMF (0.1 M concentration relative to acid) under Argon atmosphere.

-

Add DIPEA (1.0 equiv only at this stage) dropwise.

-

Mechanism: This pre-activation forms the active ester (O-At ester) without exposing the free amine to excess base immediately, reducing potential side reactions. Stir for 15 minutes at 0°C.

-

-

Free-Basing In Situ:

-

In a separate vial, suspend (1R,3R)-3-aminocyclopentanol HCl in minimal DMF.

-

Add remaining DIPEA (2.0 equiv) to neutralize the HCl salt. Note: The solution may remain cloudy.

-

-

Coupling:

-

Add the amine solution dropwise to the activated acid mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check LC-MS for the product mass [M+H]⁺. Ensure no O-acylated byproduct (Mass + Acid - H₂O) is forming (usually observed if temperature is too high).

-

-

Work-up:

-

Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

-

Critical Step: If the product is highly polar (due to the free OH), continuous extraction with DCM/IPA (3:1) may be required instead of EtOAc.

-

-

Purification:

-

Flash Chromatography (DCM:MeOH gradient 0-10%).

-

Validation: 1H NMR should show the C1-H (chiral center with OH) as a multiplet. In the cis isomer (1R,3R), NOE correlations should be observed between C1-H and C3-H (or their respective vicinal protons depending on ring pucker).

-

Protocol B: Conversion to Carbocyclic Nucleoside Mimic (Mitsunobu Inversion)

Context: If the target requires the trans geometry but you only have the cis starting material, or if you need to install a nucleobase at the C1 position with inversion of configuration (creating a trans product from a cis precursor).

Reagents:

-

(1R,3R)-3-Aminocyclopentanol (N-protected, e.g., N-Boc)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Nucleophile (e.g., Benzoic acid or a weak N-nucleophile)

-

THF (Anhydrous)

Methodology:

-

Dissolve N-Boc-(1R,3R)-3-aminocyclopentanol and PPh₃ in anhydrous THF at 0°C.

-

Add the Nucleophile.

-

Add DIAD dropwise over 20 minutes.

-

Stir at 0°C -> RT overnight.

-

Result: The SN2 mechanism inverts the C1 stereocenter, converting the (1R,3R) cis alcohol into a (1S,3R) trans ester/amine derivative.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision tree for using the (1R,3R) isomer versus the (1R,3S) isomer and the synthetic pathway for scaffold incorporation.

Caption: Decision matrix for stereoisomer selection and critical checkpoints in the amide coupling workflow for (1R,3R)-3-aminocyclopentanol.

Part 4: Critical Application Notes

Differentiation from Bictegravir Intermediate

Researchers must explicitly distinguish this work from the synthesis of Bictegravir (GS-9883). Bictegravir utilizes the (1R,3S) isomer.[2][3][4] Using the (1R,3R) isomer in a Bictegravir analog synthesis will result in a diastereomer with significantly altered binding affinity (likely inactive due to steric clash in the integrase active site). The (1R,3R) isomer is more commonly explored in NMDA receptor antagonists and AKT inhibitor optimization where the cis-relationship mimics a specific turn motif.

Analytical Validation

Due to the lack of UV chromophores in the starting material, standard HPLC is insufficient.

-

Derivatization: React a small aliquot with Mosher's acid chloride to determine enantiomeric excess (ee) via ¹⁹F NMR or HPLC.

-

Optical Rotation: Compare specific rotation

with literature values for the free base.-

(1R,3R) typically exhibits distinct rotation compared to the (1R,3S) diastereomer.[2]

-

Solvation Effects

The cis-amino alcohol is capable of forming an intramolecular hydrogen bond between the NH₂ and OH groups. This can make the amine less nucleophilic in non-polar solvents compared to the trans isomer.

-

Recommendation: Use polar aprotic solvents (DMF, DMSO) to disrupt the intramolecular H-bond and increase reaction rates during coupling.

References

-

PubChem. (2025).[3] cis-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride (Compound Summary). National Library of Medicine. [Link](Note: PubChem nomenclature for "cis" often maps to specific relative stereochemistry; verify specific isomeric SMILES).

- Google Patents. (2005). WO2005019221A1 - 4-cycloalkylaminopyrazolo pyrimidine nmda/nr2b antagonists.(Demonstrates the specific use of racemic cis-3-aminocyclopentanol in NMDA antagonist synthesis).

-

Taylor & Francis. (2021). Ipatasertib – Knowledge and References.[2][3][5][6][Link](Contextualizes the use of aminocyclopentanol scaffolds in AKT inhibitors).

Sources

- 1. 946826-74-0 | (1R,3R)-3-aminocyclopentanol - Capot Chemical [capotchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Scalable Chemo-Enzymatic Synthesis Protocol for (1R,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-Aminocyclopentanol hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry is crucial for the desired pharmacological activity and safety profile of target molecules. This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride. The described methodology follows a robust chemo-enzymatic pathway, ensuring high optical purity and scalability. This protocol is designed to be self-validating, with explanations for the causality behind experimental choices and rigorous safety considerations for industrial application.

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of biologically active compounds. The spatial arrangement of the amino and hydroxyl groups on the cyclopentane scaffold is critical for molecular recognition and binding to biological targets. The (1R,3R) stereoisomer, in particular, serves as a key precursor for various therapeutic agents. The synthesis of enantiomerically pure aminocyclopentanols is a significant challenge, often requiring sophisticated asymmetric synthesis or efficient resolution strategies.[1] This guide details a practical and scalable approach that combines classical organic reactions with a highly selective enzymatic kinetic resolution step to achieve the desired (1R,3R) stereochemistry with high fidelity.

Overview of the Synthetic Strategy

The synthesis of (1R,3R)-3-aminocyclopentanol hydrochloride is accomplished through a five-step sequence, commencing with the formation of a racemic intermediate, followed by a key enzymatic resolution step to isolate the desired enantiomer.

The overall workflow is depicted below:

Sources

protocol for N-protection of (1R,3R)-3-aminocyclopentanol

Application Note: Chemoselective -Protection of -3-Aminocyclopentanol

Abstract & Strategic Rationale

The primary challenge in functionalizing this scaffold is chemoselectivity . While amines are inherently more nucleophilic than alcohols, uncontrolled conditions can lead to

Why Boc?

-

Orthogonality: Stable to basic hydrolysis and hydrogenation; cleaved exclusively by acid.

-

Crystallinity: Enhances the lipophilicity and crystallinity of the intermediate, facilitating non-chromatographic purification.

-

Safety: Di-tert-butyl dicarbonate (

) is a safer alternative to chloroformates (e.g., phosgene derivatives).

Reaction Mechanism & Selectivity Logic

The reaction relies on the nucleophilicity differential between the amine and the alcohol. Under mild basic conditions (

Mechanism Diagram

The following diagram illustrates the competitive pathways and the thermodynamic preference for

Caption: Kinetic competition between N-acylation and O-acylation. The pathway to the N-Boc product is favored by the higher nucleophilicity of the nitrogen atom under controlled temperature and pH.

Experimental Protocol

Materials & Reagents

-

Substrate:

-3-Aminocyclopentanol hydrochloride (-

Note: If using the free base, reduce the base stoichiometry by 1.0 equiv.

-

-

Reagent: Di-tert-butyl dicarbonate (

) ( -

Base: Sodium Bicarbonate (

) ( -

Solvent: Tetrahydrofuran (

) / Water (-

Rationale: Water dissolves the inorganic base and the amino alcohol salt; THF solubilizes the

.

-

Step-by-Step Methodology

Step 1: Preparation of Reaction Matrix

-

Charge a round-bottom flask with

-3-aminocyclopentanol hydrochloride ( -

Add

of deionized water. Stir until fully dissolved. -

Add

( -

Add

of

Step 2: Controlled Addition

-

Cool the mixture to

using an ice bath.-